2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone

説明

IUPAC Nomenclature and Systematic Identification

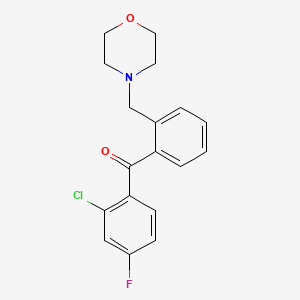

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The complete IUPAC name for this compound is (2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone, which precisely describes the connectivity and positioning of all functional groups within the molecular framework. The compound possesses a molecular formula of C18H17ClFNO2 and maintains a molecular weight of 333.79 grams per mole, characteristics that place it within the medium-sized organic molecule category typical of pharmaceutical intermediates and research compounds.

The systematic identification of this compound relies on several key structural features that distinguish it from closely related benzophenone derivatives. The benzophenone core consists of two phenyl rings connected through a carbonyl group, with specific substitution patterns that define its unique chemical identity. The first phenyl ring carries chlorine at the 2-position and fluorine at the 4-position, creating a dihalogenated aromatic system with distinct electronic properties. The second phenyl ring features a morpholinomethyl substituent at the 2'-position, introducing a heterocyclic amine functionality that significantly influences the compound's chemical behavior and potential biological activity.

特性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-17-11-14(20)5-6-16(17)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNJXICRJDISMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643554 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-89-5 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Traditional Friedel-Crafts Acylation Method

- Reaction: Fluorobenzene reacts with chloroacetyl chloride under Friedel-Crafts acylation catalyzed by anhydrous aluminum chloride (AlCl3).

- Conditions: Typically carried out at low temperatures (0-30 °C) in large excess organic solvents such as fluorobenzene or dichloroethane.

- Post-reaction: Acidolysis with concentrated hydrochloric acid to isolate the product.

- Drawbacks: High energy consumption, generation of large amounts of aluminum-containing waste, strong irritant nature of the product, multiple material transfers leading to safety and environmental concerns.

Improved Ionic Liquid Catalyzed Method (Patent CN107141212B)

- Innovation: Use of aluminum chloride-based ionic liquids as catalysts instead of anhydrous AlCl3.

- Ionic Liquids Used: Various aluminum chloride ionic liquids such as [emim]Cl-0.5AlCl3, [bmim]Cl-0.67AlCl3, and others.

- Reaction Conditions:

- Temperature: 0-30 °C (room temperature conditions, no special heating/cooling required).

- Molar Ratios: Fluorobenzene to chloroacetyl chloride = 1.01-1.03:1; Ionic liquid to chloroacetyl chloride = 0.5:1.

- Reaction Time: Approximately 30 minutes at ~25 °C.

- Post-reaction Treatment: Direct reduced pressure distillation at 130 °C and 10 mmHg to separate the product, avoiding organic solvents and multiple transfers.

- Advantages:

- High conversion rate (>95%).

- Improved selectivity and yield.

- Reduced waste generation and environmental impact.

- Ionic liquid catalyst can be recycled.

- Safer and more environmentally friendly process.

| Parameter | Traditional Method | Ionic Liquid Method (CN107141212B) |

|---|---|---|

| Catalyst | Anhydrous AlCl3 | Aluminum chloride ionic liquid |

| Solvent | Excess fluorobenzene/dichloroethane | Ionic liquid (no organic solvent) |

| Temperature | Low temperature (0-30 °C) | 0-30 °C (room temperature) |

| Molar ratio (fluorobenzene:chloroacetyl chloride) | Excess fluorobenzene | 1.01-1.03:1 |

| Reaction time | 1-2 hours | ~30 minutes |

| Post-reaction separation | Acidolysis + multiple transfers | Direct reduced pressure distillation |

| Conversion rate | Moderate to high | >95% |

| Waste generation | High (AlCl3-containing waste) | Low (recyclable ionic liquid) |

| Safety | High irritant, multiple transfers | Lower irritant exposure, safer handling |

Though not the exact compound, 2-chloro-4-fluorotoluene is a structurally related halogenated aromatic compound that can be used as a precursor or reference for halogenation strategies.

- Method (Patent CN110759806A):

- Starting from 2-chloro-4-aminotoluene, diazotization with sodium nitrite in anhydrous hydrogen fluoride at 0-10 °C.

- Pyrolysis in two stages: heating to 30 °C for 1.5-2 hours, then to 50 °C for 2.5-3 hours.

- Neutralization and distillation to isolate the product.

- Significance: Demonstrates controlled halogenation and substitution under mild conditions with good yield and purity.

Summary Table of Preparation Steps for 2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone

| Step | Intermediate/Reaction | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-chloro-4'-fluoroacetophenone | Fluorobenzene + chloroacetyl chloride, ionic liquid catalyst, 0-30 °C, 30 min | High yield, green process |

| 2 | Conversion to 2-chloro-4-fluorobenzophenone | Friedel-Crafts or related acylation | Standard aromatic ketone synthesis |

| 3 | Introduction of morpholinomethyl group | Morpholine + formaldehyde or chloromethyl reagent, mild base, controlled temp | Nucleophilic substitution or Mannich reaction |

| 4 | Purification | Distillation, crystallization, chromatography | Ensures product purity and removal of residual catalysts |

Research Findings and Industrial Implications

- The ionic liquid catalyzed Friedel-Crafts acylation method significantly improves the environmental footprint and safety profile of the synthesis of halogenated acetophenones, which are key intermediates for the target compound.

- The ability to recycle ionic liquids reduces costs and waste.

- Mild reaction conditions (0-30 °C) and short reaction times enhance scalability and industrial feasibility.

- Direct distillation avoids handling of irritant intermediates, improving worker safety.

- The morpholinomethyl functionalization step, while less documented, is a well-established organic transformation that can be optimized based on the halogenated benzophenone intermediate.

化学反応の分析

Types of Reactions

2-Chloro-4-fluoro-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzophenone core can undergo oxidation to form corresponding benzoic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of benzoic acids.

Reduction: Formation of benzyl alcohols.

科学的研究の応用

2-Ch

生物活性

2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone (CAS No. 898750-89-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClFNO2

- Molecular Weight : 315.79 g/mol

- Structure : The compound features a benzophenone backbone with chlorine and fluorine substituents, along with a morpholinomethyl group that enhances its reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and fluoro groups allows for electrophilic aromatic substitutions, while the morpholinomethyl moiety can engage in hydrogen bonding with biomolecules.

Molecular Targets

- Enzymes : The compound may inhibit specific enzymes involved in cancer pathways.

- Receptors : It can modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has been studied for its anticancer potential, demonstrating cytotoxic effects on several cancer cell lines. Notably, it has shown selective toxicity toward human breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays revealed that it can inhibit cell proliferation with IC50 values ranging from 10 to 20 µM depending on the cell type .

Case Studies

- Antibacterial Activity : In a study evaluating various derivatives of benzophenone compounds, this compound was found to possess superior antibacterial properties compared to its analogs. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 15 µg/mL.

- Anticancer Efficacy : A recent study assessed the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability after 48 hours of treatment at concentrations of 5, 10, and 20 µM. The results indicated a dose-dependent response, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate to High | Presence of both chloro and fluoro groups |

| 2-Chloro-4-fluorobenzophenone | Moderate | Low | Lacks morpholinomethyl group |

| 2-Chloro-4-morpholinomethyl benzophenone | Low | Moderate | Lacks fluorine substituent |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of its substituents. Key comparisons include:

Table 1: Structural and Electronic Comparison

Key Observations :

- Positional Isomerism : The shift of chloro and fluoro groups (e.g., 2-Cl vs. 4-Cl) alters electron-withdrawing effects, impacting radical generation efficiency during photoactivation .

- Morpholine vs. Thiomorpholine: Thiomorpholinomethyl derivatives may exhibit distinct solubility and redox properties due to sulfur’s polarizability, though direct comparative data are lacking .

Photochemical Activity

Benzophenones are valued for their ability to form radicals under UV light. Compared to unsubstituted benzophenone (BP), the introduction of electron-withdrawing groups (e.g., Cl, F) red-shifts absorption spectra, enabling activation at longer wavelengths . The morpholinomethyl group likely enhances solubility in polymer matrices, facilitating in situ crosslinking.

Market and Regional Availability

Market reports highlight 4-chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-95-3) as a commercially traded compound, with suppliers in Europe, Asia, and North America . In contrast, this compound (Ref: 10-F205146) is listed by CymitQuimica but lacks detailed market analytics .

Q & A

Basic: What are the common synthetic routes for 2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core benzophenone formation : Friedel-Crafts acylation between a chlorinated/fluorinated aromatic ring and benzoyl chloride derivatives (e.g., 4-fluorobenzoyl chloride) to form the benzophenone backbone .

Morpholine incorporation : Nucleophilic substitution or Mannich reaction to introduce the morpholinomethyl group at the 2' position. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the target compound .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., chloro, fluoro, morpholine groups). Coupling constants in H NMR help distinguish ortho/meta/para substituents .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1100 cm (morpholine C-O-C) validate functional groups. Cross-reference with databases like NIST (if available) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] or [M+Na] peaks) .

Advanced: How can researchers optimize the morpholine incorporation efficiency?

Methodological Answer:

- Catalyst screening : Use Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance reaction kinetics .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of morpholine.

- Kinetic monitoring : In-situ FT-IR or HPLC to track reaction progress and identify intermediates/byproducts .

Advanced: What strategies resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, XRD can confirm spatial arrangement of substituents .

- Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts or IR vibrations and compare with experimental data .

- Peer consultation : Collaborate with specialized labs or repositories (e.g., Coblentz Society) for spectral validation .

Advanced: How to evaluate bioactivity given structural similarities to known bioactive benzophenones?

Methodological Answer:

- In vitro assays :

- Antifungal : Broth microdilution assays against Candida albicans or Aspergillus fumigatus .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage cell lines (e.g., RAW 264.7) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro) and compare bioactivity profiles .

Basic: What are key purification considerations for this compound?

Methodological Answer:

- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts (e.g., unreacted intermediates) .

- Solvent selection : Avoid chlorinated solvents if the compound is prone to halogen exchange. Ethanol or acetonitrile/water mixtures are preferred for recrystallization .

Advanced: What computational approaches aid in understanding structure-property relationships?

Methodological Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize synthetic analogs .

- Thermodynamic stability : Calculate Gibbs free energy of morpholine ring conformers using Gaussian or ORCA software .

- Solubility prediction : COSMO-RS simulations to optimize solvent systems for synthesis or formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。